Forbesione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Forbesione is a natural product found in Garcinia gaudichaudii with data available.

科学研究应用

Antitumor Activity

Forbesione exhibits significant antitumor properties, particularly against cholangiocarcinoma (CCA). Research indicates that this compound can inhibit the proliferation of human CCA cell lines such as KKU-100 and KKU-M156 by inducing apoptosis through the mitochondrial pathway and causing G0/G1-phase cell cycle arrest via p53 and nuclear factor-kappa B (NF-κB) signaling pathways .

Case Study: Combination Therapy with 5-Fluorouracil

A study investigated the synergistic effects of this compound combined with 5-fluorouracil (5-FU) in hamster models. The combination treatment demonstrated a significantly greater growth inhibitory effect compared to either drug alone, both in vitro and in vivo. Notably, this combination reduced the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) while increasing pro-apoptotic proteins such as Bax and caspase-3, leading to enhanced apoptosis in tumor cells .

| Treatment Group | CK19 Expression | Bcl-2 Expression | Bax Expression | Caspase-3 Expression |

|---|---|---|---|---|

| Control | High | High | Low | Low |

| This compound Alone | Moderate | Moderate | Moderate | Moderate |

| 5-FU Alone | Moderate | Low | High | Moderate |

| This compound + 5-FU | Low | Very Low | Very High | High |

Safety and Toxicity Profiles

In studies assessing toxicity, this compound demonstrated minimal systemic toxicity when combined with 5-FU. Hamsters treated with this combination maintained normal physical activity and showed no significant adverse effects compared to control groups. This safety profile is essential for its potential use in clinical settings .

Other Potential Applications

Beyond oncology, this compound's bioactive properties suggest potential applications in other areas:

常见问题

Basic Research Questions

Q. What experimental models are commonly used to investigate Forbesione’s antitumor mechanisms?

Methodological Answer:

- In vitro models : Ham-1 cholangiocarcinoma (CCA) cell lines are treated with this compound (0.1–8 µM) to assess proliferation inhibition via MTT assays. IC₅₀ values (e.g., 3.21 ± 0.27 µM) quantify cytotoxicity .

- In vivo models : Hamster allograft studies involve subcutaneous tumor implantation and daily this compound administration (10 mg/kg for 28 days). Tumor volume and histopathology (e.g., liver/kidney toxicity markers like ALT, ALP, BUN) are monitored .

Q. How do researchers measure this compound-induced apoptosis in cancer cells?

Methodological Answer:

- Sub-G1 phase quantification : Flow cytometry detects apoptotic cells with fragmented DNA (sub-G1 population; P < 0.01) .

- Western blot analysis : Key apoptotic markers include increased Fas, FADD, activated caspase-3/-9/-12, and decreased procaspases/Bcl-2 .

- Nuclear morphology : Fluorescence microscopy identifies chromatin condensation and nuclear fragmentation .

Q. What molecular markers indicate this compound’s cell cycle arrest effects?

Methodological Answer:

- S-phase arrest : Flow cytometry shows increased S-phase cell proportion (P < 0.05) with reduced G0/G1 and G2/M populations .

- Protein expression : Cyclin E, cyclin A, and Cdk2 are downregulated, while p21/p27 (Cdk inhibitors) are upregulated. PCNA and CK19 (proliferation markers) are suppressed .

Advanced Research Questions

Q. How do conflicting findings about this compound’s cell cycle arrest mechanisms across cancer types inform experimental design?

Methodological Answer:

- Comparative studies : Contrast this compound’s S-phase arrest in CCA (Ham-1 cells) with G0/G1 arrest in other models (e.g., gambogic acid in breast cancer). Use cell line-specific cyclin-Cdk profiling .

- Kinase activity assays : Measure Cdk2/4 activity via immunoprecipitation and radioactive kinase assays to resolve mechanism disparities .

Q. What integrated methodologies validate this compound’s multi-pathway apoptosis induction?

Methodological Answer:

- Pathway-specific inhibitors : Block death receptor (e.g., caspase-8 inhibitor), mitochondrial (e.g., Bcl-2 overexpression), or ER pathways (e.g., caspase-12 siRNA) to isolate contributions .

- Transcriptomic profiling : RNA sequencing identifies differentially expressed genes (e.g., NF-κB, survivin) across pathways .

Q. How do pharmacokinetic studies address this compound’s bioavailability challenges?

Methodological Answer:

- HPLC-MS/MS : Quantify this compound plasma/tissue concentrations in vivo. Adjust formulations (e.g., liposomal encapsulation) to improve solubility .

- Toxicity screening : Monitor serum markers (ALT, ALP, BUN) and histopathology in non-target organs to assess safety margins .

Q. Methodological Best Practices

- Avoid confirmation bias : Use blinded data analysis for histopathology scoring (e.g., liver inflammation graded 0–4) .

- Reproducibility : Include full experimental protocols (e.g., antibody dilutions, incubation times) in supplementary materials .

- Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving mechanistic conflicts .

属性

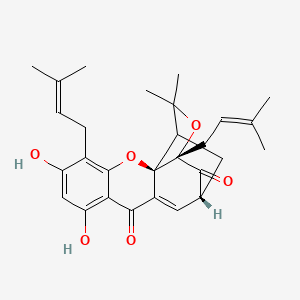

分子式 |

C28H32O6 |

|---|---|

分子量 |

464.5 g/mol |

IUPAC 名称 |

(2R,13R,15S)-6,8-dihydroxy-17,17-dimethyl-5,15-bis(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-8-17-19(29)13-20(30)22-23(31)18-11-16-12-21-26(5,6)34-27(25(16)32,10-9-15(3)4)28(18,21)33-24(17)22/h7,9,11,13,16,21,29-30H,8,10,12H2,1-6H3/t16-,21?,27+,28-/m0/s1 |

InChI 键 |

LWIGRTRTVVPXOZ-PROFRHMCSA-N |

手性 SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C[C@H]4CC5[C@]3(O2)[C@@](C4=O)(OC5(C)C)CC=C(C)C)C |

规范 SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)C |

同义词 |

forbesione |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。